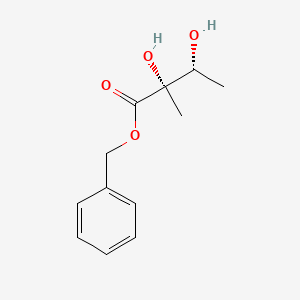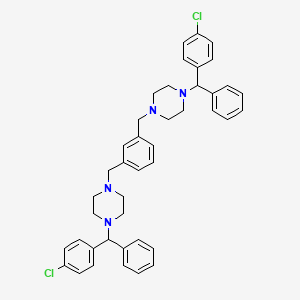
(R,R,S,R)-Nebivolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R,S,R)-Nebivolol is a β1-adrenergic receptor antagonist that is widely used in the treatment of hypertension and heart failure. It was first introduced in the market in 2001 and has since become a popular drug due to its high selectivity and efficacy.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Nebivolol demonstrates significant neuroprotective effects in models of cerebral and spinal cord ischemia/reperfusion (I/R) injury. It reduces oxidative damage and apoptosis, improves neurological outcomes, and enhances antioxidant defense mechanisms in the brain and spinal cord tissues. These benefits are attributed to its capacity to elevate nitric oxide levels and decrease oxidative stress markers, contributing to its potential application in neurological disorders associated with ischemic events (Uzar et al., 2012); (Ilhan et al., 2004).
Endothelial Function and Vasodilation
Nebivolol enhances endothelial function by mediating vasodilation through the endothelial L-arginine/NO mechanism. It relaxes vascular smooth muscles, indicating its potential in treating conditions characterized by endothelial dysfunction and elevated vascular resistance. This action is primarily achieved via beta(3)-adrenoceptor stimulation, leading to endothelial nitric oxide synthase activation and increased NO bioavailability, suggesting its utility in cardiovascular diseases (Ritter, 2001); (Aragon et al., 2011).
Antihypertensive Effects
Nebivolol exhibits a marked antihypertensive effect, attributed to its selective beta-adrenergic blocking activity and endothelium-dependent NO-mediated vasodilation. This dual mechanism contributes to its effectiveness in reducing blood pressure, improving arterial compliance, and potentially benefiting patients with hypertension and related cardiovascular conditions (Guo Bing-nan, 2003).
Cardioprotective Effects
Through beta(3)-adrenergic receptor stimulation, Nebivolol ameliorates myocardial ischemia-reperfusion injury, reduces infarct size, and improves left ventricular function. These effects are mediated by enhanced nitric oxide bioavailability and eNOS/nNOS activation, highlighting its potential in acute myocardial infarction treatment and heart failure management (Sorrentino et al., 2011).
Mechanisms of Action
Nebivolol's unique action profile includes beta(1)-adrenergic receptor blockade and endothelial beta(2)-adrenergic receptor-mediated nitric oxide production, distinguishing it from conventional beta-blockers. Its ability to induce NO production and possess antioxidative properties by modulating endothelial function and reducing oxidative stress presents a broader therapeutic potential beyond its primary indication for hypertension (Broeders et al., 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R,R,S,R)-Nebivolol involves the conversion of a chiral starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(2-Aminoethoxy)phenol", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group of 4-(2-Aminoethoxy)phenol with acetone and hydrochloric acid to form 4-(2-Aminoethoxy)phenyl acetone.", "Step 2: Reduction of 4-(2-Aminoethoxy)phenyl acetone with sodium borohydride to form (R,R)-Nebivolol.", "Step 3: Conversion of (R,R)-Nebivolol to (R,R,S,R)-Nebivolol by reacting it with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol and sodium hydroxide.", "Step 4: Purification of (R,R,S,R)-Nebivolol by recrystallization from ethanol and diethyl ether, followed by drying under vacuum.", "Step 5: Final purification of (R,R,S,R)-Nebivolol by dissolving it in water and adjusting the pH to 7-8 with sodium hydroxide, followed by filtration and drying under vacuum." ] } | |
| 920275-20-3 | |
Molekularformel |
C₂₃H₂₇F₂NO₃ |
Molekulargewicht |
403.46 |
Synonyme |
(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








